Cas no 5545-89-1 (Chimonanthine)

Chimonanthine 化学的及び物理的性質
名前と識別子
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- (3aR,3a'R,8aR,8a'R)-1,1'-dimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole
- (-)-chimonanthine
- (3aS,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
- Chimonanthine
- l-Chimonanthine
- (3aS,3'aS,8aS,8'aS)-2,2',3,3',8,8',8a,8'a-Octahydro-1,1'-dimethyl-3a,3'a(1H,1'H)-bipyrrolo[2,3-b]indole
-
計算された属性
- せいみつぶんしりょう: 346.215747g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 346.215747g/mol
- 単一同位体質量: 346.215747g/mol
- 水素結合トポロジー分子極性表面積: 30.5Ų
- 重原子数: 26
- 複雑さ: 531
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 188-189 ºC
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 30.54
Chimonanthine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032434-1mg |
Chimonanthine |
5545-89-1 | 1mg |
$286.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C937805-1mg |
Chimonanthine |
5545-89-1 | ≥98% | 1mg |
¥2,574.00 | 2022-09-29 | |
TargetMol Chemicals | TN1486-1 mL * 10 mM (in DMSO) |
Chimonanthine |
5545-89-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4580 | 2023-09-15 | |
A2B Chem LLC | AG30492-1000mg |
chimonanthine |
5545-89-1 | 98% by HPLC | 1000mg |
$13449.00 | 2024-04-19 | |
A2B Chem LLC | AG30492-100mg |
chimonanthine |
5545-89-1 | 98% by HPLC | 100mg |
$2635.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55592-1mg |
Chimonanthine |
5545-89-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1486-5 mg |
Chimonanthine |
5545-89-1 | 5mg |
¥7750.00 | 2022-04-26 | ||
ChemScence | CS-0032434-5mg |
Chimonanthine |
5545-89-1 | 5mg |
$857.0 | 2022-04-27 | ||
A2B Chem LLC | AG30492-25mg |
chimonanthine |
5545-89-1 | 98% by HPLC | 25mg |
$920.00 | 2024-04-19 | |
TargetMol Chemicals | TN1486-1 ml * 10 mm |
Chimonanthine |
5545-89-1 | 1 ml * 10 mm |
¥ 4580 | 2024-07-20 |
Chimonanthine 関連文献
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1. 1052. The structure of chimonanthine: X-ray analysis of chimonanthine dihydrobromideI. J. Grant,T. A. Hamor,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 5678
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Deqian Sun,Changyu Xing,Xiaoqing Wang,Zhongquan Su,Chaozhong Li Org. Chem. Front. 2014 1 956
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Candice Menozzi,Peter I. Dalko,Janine Cossy b-desmethyl-meso-chimonanthine. Candice Menozzi Peter I. Dalko Janine Cossy Chem. Commun. 2006 4638
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Rong Long,Jun Huang,Jianxian Gong,Zhen Yang Nat. Prod. Rep. 2015 32 1584
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S. F. Mason,G. W. Vane J. Chem. Soc. B 1966 370
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Zhixian Ma,Ankun Zhou,Chengfeng Xia Nat. Prod. Rep. 2022 39 1015
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Stephen P. Lathrop,Mohammad Movassaghi Chem. Sci. 2014 5 333
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Xianfu Shen,Yongyun Zhou,Yongkai Xi,Jingfeng Zhao,Hongbin Zhang Chem. Commun. 2015 51 14873
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Nivesh Kumar,Mrinal Kanti Das,Santanu Ghosh,Alakesh Bisai Chem. Commun. 2017 53 2170
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G. W. Kirby,S. W. Shah,E. J. Herbert J. Chem. Soc. C 1969 1916
Chimonanthineに関する追加情報
Chimonanthine (CAS No. 5545-89-1): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Chimonanthine, identified by the chemical compound code CAS No. 5545-89-1, is a naturally occurring alkaloid with a rich history in traditional medicine and growing interest in modern pharmacology. This compound, derived from the bark of certain plants in the genus Chimonanthus, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into the chemical structure, pharmacological properties, recent research findings, and future prospects of Chimonanthine.
The molecular structure of Chimonanthine (CAS No. 5545-89-1) is characterized by a complex triterpenoid backbone with an attached amine group, which contributes to its unique pharmacological profile. Its chemical formula, C25H33NO3, reflects its intricate composition. The presence of multiple stereocenters and functional groups makes Chimonanthine a promising candidate for further chemical modification and drug development.
In traditional medicine systems, particularly in China, extracts from plants containing Chimonanthine have been used for centuries to treat various ailments. Modern scientific exploration has begun to uncover the mechanisms behind these traditional uses. Recent studies have highlighted the anti-inflammatory, analgesic, and neuroprotective properties of Chimonanthine. For instance, research published in peer-reviewed journals has demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and NF-κB.
The anti-cancer potential of Chimonanthine has also been a subject of intense investigation. Preclinical studies indicate that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, its ability to inhibit topoisomerases has raised interest in its potential as a chemotherapeutic agent. These findings align with the broader trend in oncology towards identifying natural products that can complement existing treatments.
Beyond its therapeutic applications, Chimonanthine (CAS No. 5545-89-1) has shown promise in neurodegenerative disease research. Studies suggest that it may protect against neurotoxicity by scavenging reactive oxygen species and enhancing the expression of antioxidant enzymes. This makes it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
The synthesis and isolation of Chimonanthine remain challenging due to its complex structure and limited natural abundance. Advances in synthetic chemistry have enabled the development of semi-synthetic routes that improve yield and purity. Additionally, biotechnological approaches such as fermentation using engineered microorganisms are being explored as alternative sources. These innovations are crucial for ensuring a sustainable supply of Chimonanthine for research and potential commercial applications.
The pharmacokinetic profile of Chimonanthine is another area of active research. Early studies suggest that it exhibits moderate oral bioavailability but undergoes rapid metabolism in vivo. Understanding these processes is essential for optimizing dosing regimens and developing formulations that enhance its therapeutic efficacy. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to characterize metabolites and identify potential drug-drug interactions.
The future direction of research on Chimonanthine (CAS No. 5545-89-1) is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and clinicians. By integrating computational modeling with experimental validation, researchers can accelerate the discovery of novel derivatives with enhanced properties. Furthermore, clinical trials are needed to confirm the safety and efficacy of Chimonanthine in human populations, paving the way for its integration into modern medicine.
In conclusion, Chimonanthine, with its unique chemical structure and multifaceted biological activities, represents a valuable natural product with significant therapeutic potential. Ongoing research continues to unravel its mechanisms of action and expand its range of applications across various diseases. As scientific understanding advances, so too will the possibilities for harnessing this remarkable compound to improve human health.
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